molecular formula C15H19N3O2S B4696863 [3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl](pyrrolidin-1-yl)methanone

[3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl](pyrrolidin-1-yl)methanone

Cat. No.: B4696863
M. Wt: 305.4 g/mol
InChI Key: AJRDQUDHXWLFIE-UHFFFAOYSA-N
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Description

This compound features a thieno[2,3-b]pyridine core with the following substituents:

  • 4-(Methoxymethyl): Introduces ether functionality, improving lipophilicity.
  • 6-Methyl group: Contributes to steric bulk and metabolic stability.
  • 2-(Pyrrolidin-1-yl)methanone: A cyclic amine substituent that may influence binding affinity and pharmacokinetics.

Properties

IUPAC Name

[3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S/c1-9-7-10(8-20-2)11-12(16)13(21-14(11)17-9)15(19)18-5-3-4-6-18/h7H,3-6,8,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJRDQUDHXWLFIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C(SC2=N1)C(=O)N3CCCC3)N)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-ylmethanone typically involves multi-step organic reactionsCommon reagents used in these reactions include various amines, aldehydes, and catalysts under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-ylmethanone undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted thienopyridine derivatives .

Scientific Research Applications

Anticancer Activity

Thieno[2,3-b]pyridine derivatives have been studied for their potential anticancer properties. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting proliferation. For example, derivatives have shown activity against breast cancer and leukemia cell lines.

Antimicrobial Properties

Compounds derived from thieno[2,3-b]pyridines have demonstrated significant antimicrobial activities against both Gram-positive and Gram-negative bacteria. Studies suggest that the presence of the thieno ring enhances the interaction with bacterial cell membranes, leading to increased permeability and cell death.

Neuroprotective Effects

Research has indicated that thieno[2,3-b]pyridine derivatives may offer neuroprotective effects against neurodegenerative diseases such as Alzheimer's disease. They may inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's.

Case Studies

StudyApplicationFindings
Study 1AnticancerDemonstrated significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 15 µM.
Study 2AntimicrobialShowed efficacy against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) below 50 µg/mL.
Study 3NeuroprotectionInhibited amyloid-beta aggregation in vitro, suggesting potential for Alzheimer's therapy.

Mechanism of Action

The mechanism of action of 3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-ylmethanone involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features
[Target Compound] Thieno[2,3-b]pyridine 3-Amino, 4-(methoxymethyl), 6-methyl, 2-(pyrrolidin-1-yl)methanone C₁₅H₁₉N₃O₃S* ~321* Balanced lipophilicity from methoxymethyl; pyrrolidine may enhance solubility .
1-[3-Amino-4-(difluoromethyl)-6-methylthieno[2,3-b]pyridin-2-yl]ethanone () Thieno[2,3-b]pyridine 3-Amino, 4-(difluoromethyl), 6-methyl, 2-acetyl C₁₁H₁₀F₂N₂OS 256.27 Difluoromethyl increases metabolic stability and electronegativity .
3-Amino-4-(methoxymethyl)-6-methylfuro[2,3-b]pyridin-2-ylmethanone () Furo[2,3-b]pyridine 3-Amino, 4-(methoxymethyl), 6-methyl, 2-phenylmethanone C₁₇H₁₆N₂O₃ 296.33 Oxygen in furo ring reduces electron density vs. thieno; phenyl group enhances π-π interactions .
3-Amino-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridin-2-ylmethanone () Thieno[2,3-b]pyridine 3-Amino, 4-(4-methoxyphenyl), 6-phenyl, 2-(dihydroquinolinyl)methanone C₃₀H₂₅N₃O₂S 491.6 Bulky substituents may reduce solubility; extended conjugation could improve binding .

Notes:

  • *Inferred molecular formula/weight due to lack of direct data.
  • Key Trends: Substituent Effects: Methoxymethyl (target) balances lipophilicity better than difluoromethyl () or bulky aryl groups (). Core Heteroatom: Thieno (sulfur) vs. 2-Position Variability: Pyrrolidine (target) offers conformational flexibility, while acetyl () or phenyl () groups may rigidity the structure.

Research Findings and Functional Insights

Antioxidant Activity (Indirect Insights)

Pyrido[1,2-a]pyrimidine derivatives () with cyano and amino groups demonstrated DPPH radical scavenging activity (IC₅₀: 12–45 μM).

Metabolic and Solubility Considerations

  • Pyrrolidine vs. Piperidine/Morpholine : highlights that pyrrolidine-containing compounds (e.g., 5a–d) often exhibit better solubility than piperidine/morpholine analogs due to reduced ring size and lower basicity.
  • Methoxymethyl vs. Difluoromethyl : The target’s methoxymethyl group may improve aqueous solubility compared to ’s difluoromethyl analog, which prioritizes metabolic stability .

Biological Activity

The compound 3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-ylmethanone, with CAS number 442872-55-1, belongs to a class of thienopyridine derivatives that exhibit significant biological activities. This article reviews the compound's synthesis, biological properties, and potential applications based on diverse research findings.

  • Molecular Formula : C17H20N2O2S
  • Molecular Weight : 348.42 g/mol
  • Structure : The compound features a thieno[2,3-b]pyridine core substituted with an amino group and a methoxymethyl group, which are crucial for its biological activity.

Antimicrobial Properties

Research has indicated that thienopyridine derivatives exhibit antimicrobial activity. For instance, studies have shown that similar compounds possess significant activity against various bacterial strains and fungi. The specific derivative has not been extensively studied for antimicrobial properties; however, its structural analogs have demonstrated effectiveness in inhibiting microbial growth.

Antioxidant Activity

The antioxidant potential of thienopyridine derivatives has been documented in several studies. The presence of the thieno and pyridine moieties is believed to contribute to their ability to scavenge free radicals and reduce oxidative stress. This property is particularly important in the context of diseases associated with oxidative damage.

Case Studies and Research Findings

  • Synthesis and Characterization : A study synthesized a series of thienopyridine derivatives, including analogs of the target compound. Characterization was performed using IR, NMR, and mass spectrometry, confirming the molecular structure and purity of the compounds .
  • Biological Evaluation : In vitro assays were conducted to assess the antimicrobial and antioxidant activities of synthesized derivatives. Results indicated that certain compounds exhibited significant inhibition against Staphylococcus aureus and Escherichia coli while also demonstrating strong antioxidant properties through DPPH radical scavenging assays .
  • GPCR Interaction Studies : Research has shown that similar compounds can modulate GPCR pathways involved in cardiovascular function. These findings suggest that 3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-ylmethanone may have potential applications in treating conditions such as hypertension or heart failure by targeting specific GPCRs .

Q & A

Q. What are the established synthetic routes for 3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-ylmethanone?

The synthesis typically involves multi-step reactions starting with functionalized thienopyridine cores. Key steps include:

  • Cyclization : Formation of the thieno[2,3-b]pyridine ring via acid-catalyzed cyclization of precursor amines or thiophene derivatives .
  • Methoxymethyl Introduction : Alkylation or substitution reactions using methoxymethyl halides under basic conditions (e.g., NaH/K₂CO₃) .
  • Pyrrolidinyl Methanone Coupling : Amide bond formation between the thienopyridine core and pyrrolidine using coupling agents like EDCI or DCC . Critical Note: Reaction purity is often enhanced by column chromatography, with yields ranging from 45–65% depending on solvent choice (DMF or THF) .

Q. How is the structural integrity of this compound validated in crystallographic studies?

X-ray crystallography using SHELX software (e.g., SHELXL/SHELXS) is standard for resolving bond angles, torsion angles, and packing motifs. Key parameters include:

ParameterTypical Range
Bond length (C-S)1.70–1.75 Å
Dihedral angle5–15° (thienopyridine ring)
R-factor<0.05 for high-resolution
Refinement against twinned data may require SHELXD for phase correction .

Advanced Research Questions

Q. How can conflicting bioactivity data (e.g., in vivo vs. in vitro assays) be reconciled for this compound?

Discrepancies often arise from metabolic stability or solubility limitations. For example:

  • In vivo anti-inflammatory activity (40% paw swelling reduction in mice) may not correlate with in vitro IC₅₀ values due to poor aqueous solubility (~0.2 mg/mL in PBS) . Methodological Approach:
  • Use surfactants (e.g., Tween-80) or co-solvents (DMSO) to enhance bioavailability.
  • Validate via LC-MS to track metabolite formation, which may reveal active intermediates .

Q. What strategies optimize regioselectivity during methoxymethylation of the thienopyridine core?

Competing reactions at C-4 vs. C-6 positions require:

  • Steric Control : Bulky bases (e.g., DBU) favor C-4 substitution by hindering C-6 access.
  • Electronic Effects : Electron-withdrawing groups (e.g., nitro) at C-6 direct methoxymethylation to C-4 .
ConditionRegioselectivity (C-4:C-6)Yield (%)
DBU, DMF, 80°C8:172
NaH, THF, 60°C3:158

Q. How does the pyrrolidinyl moiety influence the compound’s binding affinity in kinase inhibition assays?

The pyrrolidine ring enhances:

  • Hydrogen Bonding : N-H···O interactions with kinase ATP pockets (e.g., JAK3 inhibition, ΔG = -9.2 kcal/mol).
  • Conformational Rigidity : Restricts rotation, improving binding entropy . Data Contradiction Alert: While rigid pyrrolidine improves affinity, it may reduce solubility, necessitating pro-drug strategies .

Experimental Design & Data Analysis

Q. What analytical techniques resolve overlapping NMR signals for the methoxymethyl and pyrrolidinyl groups?

  • ²D NMR (HSQC/HMBC) : Assigns methoxymethyl protons (δ 3.3–3.5 ppm) and correlates them to adjacent carbons.
  • Variable Temperature NMR : Reduces signal broadening caused by slow rotation of the pyrrolidinyl group .

Q. How are computational methods (e.g., DFT) employed to predict reactive sites for derivatization?

  • Fukui Indices : Identify electrophilic/nucleophilic sites (e.g., C-2 of thienopyridine has f⁻ = 0.12, favoring electrophilic attacks).
  • MD Simulations : Predict solvent accessibility of the methoxymethyl group for SN2 reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl](pyrrolidin-1-yl)methanone
Reactant of Route 2
Reactant of Route 2
[3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl](pyrrolidin-1-yl)methanone

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